Cytotoxicity in MCF-7 Breast Cancer Cells: Quantitative Comparison to Structurally Related Indoles
In preclinical oncology research, 2-hydroxy-1-(1H-indol-3-yl)propan-1-one demonstrates an IC50 value of 8.2 μM against MCF-7 breast cancer cells, with minimal toxicity to normal mammary epithelial cells [1]. This is a cross-study comparable data point; a typical indole derivative scaffold, represented by the unsubstituted indole-3-carbinol (I3C), exhibits IC50 values ranging from 25–50 μM against MCF-7 cells under similar assay conditions [2]. The 3- to 6-fold improvement in potency suggests the hydroxyketone side chain confers a meaningful advantage for this specific target profile.
| Evidence Dimension | Cytotoxicity against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 8.2 μM |
| Comparator Or Baseline | Indole-3-carbinol (I3C), IC50 = 25–50 μM |
| Quantified Difference | 3- to 6-fold lower IC50 (higher potency) |
| Conditions | MCF-7 cell line; in vitro cytotoxicity assay (vendor-reported) |
Why This Matters
For researchers screening indole-based leads for breast cancer, this compound provides a quantifiably more potent starting point than the parent indole scaffold.
- [1] Kuujia. Cas no 18112-46-4 (2-hydroxy-1-(1H-indol-3-yl)propan-1-one). Product Datasheet. View Source
- [2] Cover, C. M., et al. (1998). Indole-3-carbinol inhibits the expression of cyclin-dependent kinase-6 and induces a G1 cell cycle arrest of human breast cancer cells. Journal of Biological Chemistry, 273(7), 3838-3847. View Source
